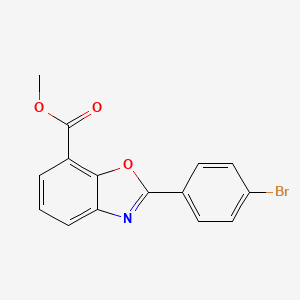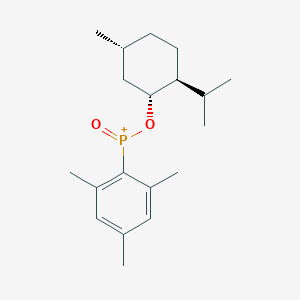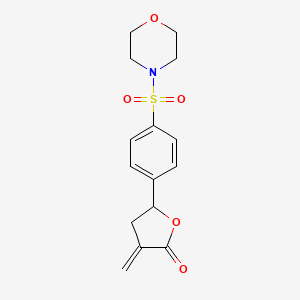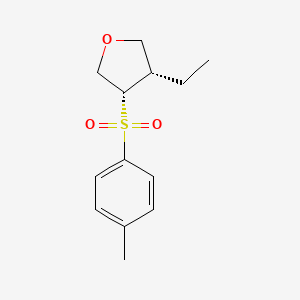
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction between an o-aminophenol and a carboxylic acid derivative.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom replaces a hydrogen atom on the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of 7-Benzoxazolecarboxylic acid, 2-phenyl-, methyl ester.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzoxazole ring structure can also facilitate binding to DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzoxazolecarboxylic acid, 2-phenyl-, methyl ester: Lacks the bromine atom, resulting in different reactivity and properties.
7-Benzoxazolecarboxylic acid, 2-(4-chlorophenyl)-, methyl ester: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
7-Benzoxazolecarboxylic acid, 2-(4-fluorophenyl)-, methyl ester: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromophenyl group in 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
| 918943-28-9 | |
Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11-3-2-4-12-13(11)20-14(17-12)9-5-7-10(16)8-6-9/h2-8H,1H3 |
InChI Key |
NIHALNLIAIQYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/no-structure.png)
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)



![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)

